molecular formula C9H8O2 B122093 p-Coumaraldehyde CAS No. 2538-87-6

p-Coumaraldehyde

Cat. No. B122093
CAS RN: 2538-87-6
M. Wt: 148.16 g/mol
InChI Key: CJXMVKYNVIGQBS-OWOJBTEDSA-N
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Description

P-Coumaraldehyde, also known as 3-(4-hydroxyphenyl)-2-propenal, is a biochemical reagent . It has a molecular formula of C9H8O2 and a molar mass of 148.16 .


Synthesis Analysis

P-Coumaraldehyde is part of the phenylpropanoid pathway in plants . It is synthesized by the activity of cinnamyl alcohol dehydrogenases (CADs) and a hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase (HCT). The CADs have low activity toward p-coumaraldehyde but exhibit significant activity toward other phenylpropanoid hydroxycinnamaldehydes . The HCT is capable of utilizing shikimate and p-coumaroyl-coenzyme A to generate p-coumaroyl shikimate .


Chemical Reactions Analysis

In plants, the accumulation of p-Coumaraldehyde is a response to stress, particularly abiotic stress . This accumulation is likely due to the low aldehyde reductase activity (i.e., alcohol dehydrogenase in the reverse reaction) of CAD enzymes on p-coumaraldehyde .


Physical And Chemical Properties Analysis

P-Coumaraldehyde has a predicted density of 1.174±0.06 g/cm3, a melting point of 140℃, and a boiling point of 309.4±17.0 °C . Its pKa is predicted to be 9.59±0.26 .

Scientific Research Applications

Plant Stress Response Mechanisms

p-Coumaraldehyde: plays a significant role in the plant stress response. It accumulates in plants as a reaction to abiotic stress, contributing to the rapid lignification of affected tissues. This process is crucial for reinforcing cell walls and creating a barrier against further damage .

Lignin Biosynthesis

As a precursor in the lignin biosynthetic pathway, p-Coumaraldehyde is involved in the formation of lignin, a complex polymer that provides structural support to plant cells. It is specifically associated with the biosynthesis of G- and H-lignins , which are important for vascular development and plant rigidity .

Antioxidant Activity

p-Coumaraldehyde: exhibits antioxidant properties, which are essential in protecting cells from oxidative stress. This activity is particularly relevant in the context of human health, where oxidative stress is implicated in various diseases, including cardiovascular and neurodegenerative disorders .

Future Directions

Research on p-Coumaraldehyde is ongoing, particularly in the context of plant stress responses . Future investigations may focus on the genetic engineering of the lignin biosynthetic pathway to overcome biomass recalcitrance in bioenergy crops .

properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXMVKYNVIGQBS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314202
Record name trans-p-Coumaraldehyde
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name p-Coumaraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

p-Coumaraldehyde

CAS RN

20711-53-9
Record name trans-p-Coumaraldehyde
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Record name trans-p-Coumaraldehyde
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Record name 4-hydroxycinnamaldehyde
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Record name p-Coumaraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name p-Coumaraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is p-coumaraldehyde and what is its role in plants?

A1: p-Coumaraldehyde (4-hydroxycinnamaldehyde) is an aromatic aldehyde and a key intermediate in the phenylpropanoid pathway in plants. This pathway produces a wide range of compounds, including lignin, which is a major component of plant cell walls and contributes to their structural rigidity. [, , ]

Q2: How does p-coumaraldehyde contribute to lignin biosynthesis?

A2: p-Coumaraldehyde is converted to p-coumaryl alcohol by cinnamyl alcohol dehydrogenases (CADs). p-Coumaryl alcohol, along with coniferyl alcohol and sinapyl alcohol, are the main building blocks (monomers) of lignin. [, , ]

Q3: Are there specific enzymes that regulate p-coumaraldehyde levels in plants?

A3: Yes. Research on cucumber plants (Cucumis sativus) has shown that hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase (HCT) plays a role in regulating p-coumaraldehyde levels. HCT utilizes p-coumaroyl-coenzyme A, diverting it away from p-coumaraldehyde formation and towards the synthesis of p-coumaroyl shikimate, an intermediate in the coniferyl and sinapyl alcohol branches of the phenylpropanoid pathway. []

Q4: Can altering p-coumaraldehyde levels in plants affect their lignin content?

A4: Yes. Studies have shown that manipulating the expression of genes involved in p-coumaraldehyde biosynthesis can alter lignin composition and content. For example, expressing a bacterial 3-dehydroshikimate dehydratase (QsuB) in Arabidopsis plants led to increased levels of p-coumaraldehyde and p-coumaryl alcohol, resulting in lignin with a higher proportion of p-hydroxyphenyl units. []

Q5: What happens to p-coumaraldehyde levels in plants under stress conditions?

A5: When cucumber plants are subjected to stress, such as treatment with pectinase, a rapid accumulation of p-coumaraldehyde is observed. This is likely due to low aldehyde reductase activity of certain CAD enzymes on p-coumaraldehyde, combined with a reduction in HCT activity. []

Q6: Can modifying p-coumaraldehyde levels in plants impact their stress response?

A6: Studies suggest that redirecting the phenylpropanoid pathway towards p-coumaraldehyde synthesis could play a role in plant stress responses. This redirection may enhance the overall p-coumaryl alcohol branch of the pathway, potentially leading to rapid lignification of affected tissues, a common plant defense mechanism. [, ]

Q7: What is the structural characterization of p-coumaraldehyde?

A7:* Molecular Formula: C9H8O2* Molecular Weight: 148.16 g/mol* Spectroscopic Data: * 1H NMR (CDCl3): δ 9.84 (d, J = 7.6 Hz, 1H, CHO), 7.65 (d, J = 8.6 Hz, 2H, ArH), 7.42 (d, J = 15.9 Hz, 1H, CH=CH-CHO), 6.91 (d, J = 8.6 Hz, 2H, ArH), 6.60 (d, J = 15.9 Hz, 1H, CH=CH-CHO). * 13C NMR (CDCl3): δ 193.6 (CHO), 160.1 (ArC-OH), 158.2 (CH=CH-CHO), 130.9 (ArCH), 127.1 (ArC), 116.5 (ArCH), 115.1 (CH=CH-CHO).

Q8: Can p-coumaraldehyde be quantified in plants, and if so, how?

A8: Yes. A method using pyrolysis-gas chromatography (Py-GC) with preliminary acetylation of plant samples has been developed to quantify p-coumaraldehyde, along with other lignin monomers. Acetylation helps prevent the artificial formation of cinnamaldehydes from their corresponding alcohols during pyrolysis. []

Q9: Are there alternative methods for producing p-coumaraldehyde?

A9: Yes. Researchers have explored the use of Escherichia coli bacteria to produce p-coumaraldehyde. This involves overexpressing an artificially fused bifunctional enzyme, 4CL1-CCR, in the bacteria. []

Q10: Besides lignin biosynthesis, are there other potential applications for p-coumaraldehyde?

A10: p-Coumaraldehyde, along with other hydroxy-bearing cinnamaldehydes and cinnamic acids, has shown antioxidant activities in various studies. These activities have been evaluated through DPPH radical scavenging and anti-hemolysis assays. [, ]

Q11: What is the significance of p-coumaraldehyde in understanding plant responses to cold stress?

A11: In Poplar trees, cold stress has been shown to reduce the levels of several lignin precursors, including p-coumaraldehyde. This reduction coincides with changes in the expression of genes involved in lignin biosynthesis, such as PtrC3'H1 and PtrCOMTL4. []

Q12: How do changes in p-coumaraldehyde levels in Poplar trees under cold stress relate to the plant's overall response to cold?

A12: While the exact mechanisms are still being investigated, these findings suggest that p-coumaraldehyde, and lignin biosynthesis in general, play a role in the plant's adaptation to cold temperatures. This could involve modifications to cell wall structure and integrity, influencing the plant's resilience to cold-induced damage. []

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